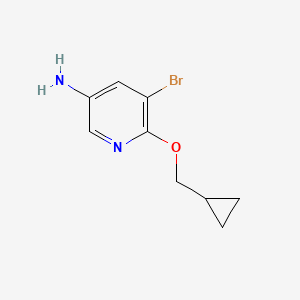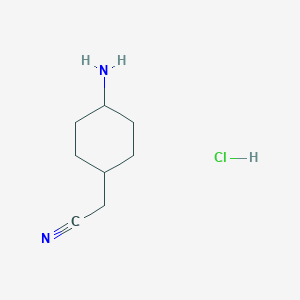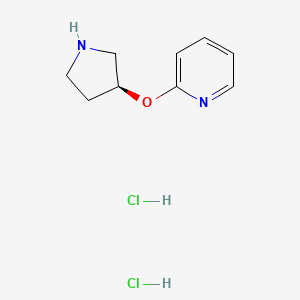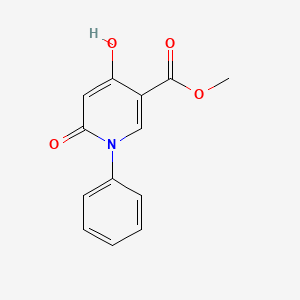
Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Descripción general
Descripción
“Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is a chemical compound . It is related to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a simple and convenient method using microwave-assisted chemistry . The process involves the reaction of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides .Molecular Structure Analysis
The structure of the compound was confirmed by the use of FT-IR, NMR, UV, and MS techniques . The presence of tautomeric forms and the state of equilibrium of the obtained product in DMSO-d6 was studied by 1H and 13C NMR spectroscopy, as well as B3LYP/6-311++G(d,p) and GIAO/WP04/aug-cc-pVDZ theoretical calculations .Chemical Reactions Analysis
The compound is part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the dihydropyrimidine ring adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Aplicaciones Científicas De Investigación
-
Synthesis of Tautomeric Compounds
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of tautomeric forms of hydroxy-methyl-dihydropyridine-carbonitriles .
- Method : The synthesis involves the use of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry .
- Results : The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .
-
Neuroprotective and Anti-neuroinflammatory Agents
- Field : Pharmacology
- Application : Triazole-Pyrimidine hybrids, which could potentially include the compound , have been studied for their neuroprotective and anti-neuroinflammatory properties .
- Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
-
Synthesis of Analogs of Lucanthone
- Field : Medicinal Chemistry
- Application : This compound is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Synthesis of Indolyl Heterocycles
- Field : Organic Chemistry
- Application : This compound could potentially be used in the synthesis of new N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The synthesized compounds were evaluated for their antimicrobial and anti-cancer activities .
-
Synthesis of Pyridone Azo Dyes and Pigments
- Field : Dye and Pigment Chemistry
- Application : Compounds similar to the one are used as coupling components in the synthesis of various pyridone azo dyes and pigments .
- Method : The synthesis involves the use of aniline, ethyl cyanoacetate, and ethyl acetoacetate .
- Results : The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .
-
Synthesis of Novel Scaffolds of Triazole-Pyrimidine-Based Compounds
- Field : Medicinal Chemistry
- Application : This compound could potentially be used in the synthesis of novel scaffolds of triazole-pyrimidine-based compounds .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The synthesized compounds showed promising neuroprotective and anti-inflammatory properties .
-
Synthesis of Tautomeric Hydroxy-Methyl-Dihydropyridine-Carbonitriles
- Field : Organic Chemistry
- Application : This compound could potentially be used in the synthesis of tautomeric hydroxy-methyl-dihydropyridine-carbonitriles .
- Method : The synthesis involves the use of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry .
- Results : The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .
-
Synthesis of Pyridone Dyes and Pigments
- Field : Dye and Pigment Chemistry
- Application : Compounds similar to the one are used as coupling components in the synthesis of various pyridone azo dyes and pigments .
- Method : The synthesis involves the use of aniline, ethyl cyanoacetate, and ethyl acetoacetate .
- Results : The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .
-
Synthesis of Unknown 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Field : Organic Chemistry
- Application : This compound could potentially be used in the synthesis of an earlier unknown 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione .
- Method : The synthesis involves the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
- Results : The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-hydroxy-6-oxo-1-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-13(17)10-8-14(12(16)7-11(10)15)9-5-3-2-4-6-9/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWITVDLJPKZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



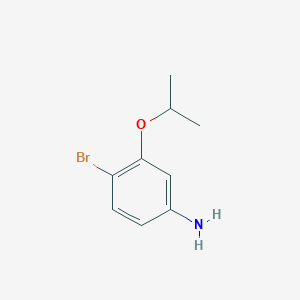
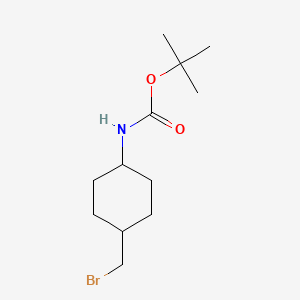

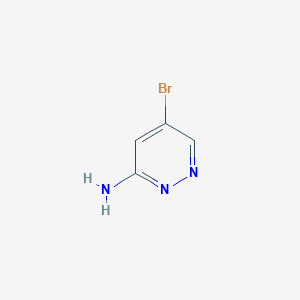
![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)

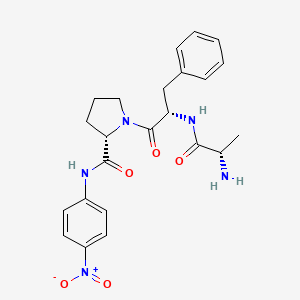
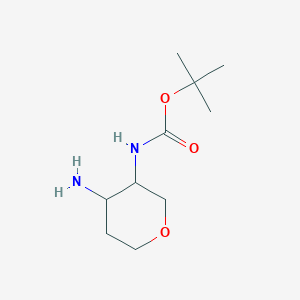
![[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1445325.png)
![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-](/img/structure/B1445327.png)

